2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
Overview
Description
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is known for its unique structure, which includes a methoxy group and a piperidinyl group attached to an aniline ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline typically involves the reaction of 2-methoxyaniline with 1-methyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline can be compared with similar compounds such as:
This compound: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
This compound: Another similar compound with slight structural differences, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.
Properties
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWVCSNXEQMXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716901 | |
Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-71-5 | |
Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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